molecular formula C25H21NO4 B6300346 2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione CAS No. 1024577-88-5

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione

Cat. No. B6300346
CAS RN: 1024577-88-5
M. Wt: 399.4 g/mol
InChI Key: PWLZTZZWOQJMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione, commonly known as DMAPM, is a versatile reagent used in organic synthesis. It is a carbonyl compound with a wide range of applications in the synthesis of drugs, agrochemicals, and other compounds. DMAPM is a versatile reagent that can be used in various reactions, such as aldehyde and ketone reduction, Michael addition, and Wittig reaction.

Scientific Research Applications

DMAPM has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other biologically active molecules. DMAPM is also used in the synthesis of fluorescent dyes and other organic materials. Furthermore, it is used in the synthesis of organic semiconductors and other materials used in optoelectronic devices.

Mechanism of Action

DMAPM is a versatile reagent that can be used in various reactions. It can be used in aldehyde and ketone reduction, Michael addition, and Wittig reaction. In aldehyde and ketone reduction, DMAPM acts as a reducing agent and reduces the carbonyl group to an alcohol. In Michael addition, DMAPM acts as a nucleophile and reacts with an electrophile to form a new carbon-carbon bond. In Wittig reaction, DMAPM acts as a base and reacts with an electrophile to form a new carbon-carbon bond.
Biochemical and Physiological Effects
DMAPM has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

The major advantage of DMAPM is its versatility. It can be used in a wide range of reactions and is relatively easy to synthesize. Furthermore, it is relatively inexpensive and can be stored for long periods of time without decomposing. The major limitation of DMAPM is that it is not soluble in water, which limits its use in aqueous solutions.

Future Directions

There are a number of potential future directions for DMAPM. These include the development of new synthetic methods using DMAPM, the development of new materials using DMAPM, and the development of new applications for DMAPM in the synthesis of drugs, agrochemicals, and other compounds. Furthermore, research could be conducted to investigate the toxicity and carcinogenicity of DMAPM and its potential use as a drug or agrochemical. Finally, research could be conducted to investigate the potential use of DMAPM in optoelectronic devices.

Synthesis Methods

DMAPM is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with anhydrous sodium acetate and acetic anhydride. This reaction yields 3,4-dimethoxyphenylacetic acid which is then reacted with dimethylamine in the presence of sodium hydroxide to produce DMAPM.

properties

IUPAC Name

2-[N-[(3,4-dimethoxyphenyl)methyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-20-13-12-16(14-21(20)30-2)15-26-23(17-8-4-3-5-9-17)22-24(27)18-10-6-7-11-19(18)25(22)28/h3-14,27H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZTZZWOQJMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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